Bulaquine, also known as CDRI 80/53 or Elubaquine, is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. [, , , ] It is a structural analog of Primaquine, another drug in the same class. [, , ] Bulaquine has demonstrated promising activity against various stages of the malaria parasite life cycle, particularly the dormant liver stage (hypnozoites) responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. [, , ] Additionally, it exhibits gametocytocidal activity against Plasmodium falciparum, thereby hindering malaria transmission. [, , , , ]
Bulaquine is an antimalarial compound derived from primaquine, designed to enhance efficacy while reducing toxicity. It is classified as a quinoline derivative and exhibits properties that make it a promising candidate for treating malaria, particularly in cases where primaquine is less effective or has undesirable side effects. Bulaquine has been shown to have comparable anti-relapse activity to primaquine but with a significantly lower increase in methaemoglobin levels, indicating a safer profile .
Bulaquine is synthesized from primaquine through a reaction with acetyl butyrolactone in the presence of piperidine. Its chemical classification falls under the category of furanones, specifically 3-(1-((4-((6-methoxy-8-quinolinyl)amino)pentyl)amino)ethylidene)-dihydro-2(3H)-furanone . The compound's unique structure contributes to its pharmacological properties, making it an important subject of study in antimalarial research.
The synthesis of bulaquine involves the condensation of primaquine with acetyl butyrolactone using piperidine as a catalyst. The general reaction can be summarized as follows:
This method demonstrates a straightforward approach to synthesizing bulaquine while ensuring high purity and yield.
Bulaquine's molecular formula is , with a molecular weight of approximately 369.46 g/mol . The compound features a complex structure that includes:
The structural representation can be illustrated as follows:
Bulaquine undergoes various chemical reactions typical of quinoline derivatives. Key reactions include:
Bulaquine acts primarily by interfering with the metabolic pathways of malaria parasites. Its mechanism involves:
The detailed understanding of these mechanisms aids in optimizing treatment regimens for malaria.
Bulaquine exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate administration routes.
Bulaquine has significant applications in malaria treatment due to its improved safety profile compared to primaquine. Its uses include:
The ongoing research into bulaquine's efficacy underscores its potential role in global malaria control strategies.
The 8-aminoquinoline class originated with pamaquine (1926), the first synthetic antimalarial replacing quinine. Early clinical observations revealed that pamaquine-quinine combinations reduced toxicity compared to pamaquine monotherapy [1]. By the 1940s, primaquine (a less toxic derivative) became the gold standard for preventing P. vivax relapses. Its efficacy was proven in mass treatments of U.S. soldiers during the Korean War, where supervised 15 mg daily doses over 14 days (combined with chloroquine) achieved radical cure with minimal toxicity [1] [7].
Key milestones include:
Table 1: Evolution of 8-Aminoquinoline Antimalarials
Compound | Introduction Era | Key Advancement | Major Limitation |
---|---|---|---|
Pamaquine | 1920s | First synthetic hypnozoitocide | Severe methemoglobinemia/hemolysis |
Primaquine | 1950s | Improved safety profile; radical cure | G6PD-dependent hemolysis; relapse in tropical strains |
Tafenoquine | 2010s | Single-dose regimen | G6PD deficiency constraints persist |
This progression underscored the need for safer, more reliable analogues—leading to prodrug strategies like Bulaquine.
Bulaquine (CDRI 80/53) was engineered to enhance primaquine’s therapeutic profile through three mechanisms:
Table 2: Comparative Properties of Primaquine vs. Bulaquine
Property | Primaquine | Bulaquine | Therapeutic Impact |
---|---|---|---|
Bioavailability | Low (rapid metabolism) | High (prodrug protection) | Enhanced liver delivery |
Plasma Half-life | 3–6 hours | 8–12 hours | Sustained therapeutic levels |
Metabolic Activation | Non-targeted (systemic) | Hepatic cytochrome-mediated | Reduced off-target toxicity |
The emergence of chloroquine-resistant P. vivax (e.g., in Indonesia and Papua New Guinea) further drove Bulaquine’s development, as artemisinin combinations required optimized hypnozoitocidal partners [3]. Preclinical studies confirmed Bulaquine’s superior efficacy in simian models infected with relapsing P. cynomolgi [7].
Bulaquine belongs to two strategic therapeutic categories:
A. Hypnozoitocides
These agents target the dormant P. vivax liver stages (hypnozoites). Bulaquine is classified here due to its bioactivation to primaquine, which generates reactive oxygen species in hypnozoites, disrupting mitochondrial function [5] [7]. Unlike blood schizontocides (e.g., chloroquine), hypnozoitocides must penetrate hepatocytes and achieve sustained intracellular concentrations. Bulaquine’s prodrug design optimizes this by leveraging liver-specific metabolism [6].
B. Radical Curative Agents
Radical cure requires eradication of all parasite life stages:
As a dual-function agent, Bulaquine’s metabolite (primaquine) also exhibits gametocytocidal activity, positioning it as a cornerstone of transmission-blocking regimens [7]. It bridges therapeutic gaps in regions with high relapse-frequency P. vivax strains, where shorter-acting 8-aminoquinolines fail.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7